molecular formula C23H18BrN5O2 B6552456 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040652-36-5

5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6552456
CAS No.: 1040652-36-5
M. Wt: 476.3 g/mol
InChI Key: ZUJDIWLMNVGZOA-UHFFFAOYSA-N
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Description

The compound “5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .


Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of a related pyrrole-pyrazole derivative was achieved through a citric acid-catalyzed Paal-Knorr reaction . Another method involved a two-step reaction, starting with the formation of a chalcone derivative using Claisen–Schmidt condensation, followed by the Michael addition of the formed chalcone with 1,3-dimethylbarbituric acid .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using spectroscopic, thermal, and X-ray crystallographic analyses . These techniques provide a comprehensive understanding of the molecular structure.


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and often involve multiple steps. For example, the synthesis of a related compound involved a reaction between chalcone as the source of the C–C–C unit and urea or its analog as the source of the N–C–N unit .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using a variety of techniques. For example, the liquid crystal transition temperatures of some related compounds were determined .

Mechanism of Action

The mechanism of action of similar compounds can vary widely depending on their specific chemical structure and the biological system in which they are acting. For instance, some pyrazoline derivatives have been found to exhibit a range of biological activities, including antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antitumor activities .

Safety and Hazards

The safety and hazards associated with similar compounds depend on their specific chemical structure and the conditions under which they are handled. For instance, one synthetic protocol was noted for its use of stoichiometric amounts of the reactants, an ecofriendly solvent, and a cost-effective, non-toxic, and biodegradable organocatalyst .

Properties

IUPAC Name

5-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5O2/c1-2-15-3-5-16(6-4-15)19-13-20-23(30)28(11-12-29(20)26-19)14-21-25-22(27-31-21)17-7-9-18(24)10-8-17/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJDIWLMNVGZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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